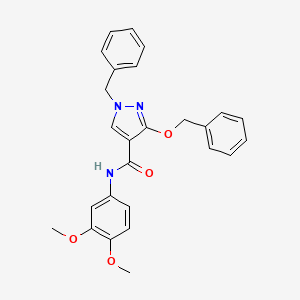![molecular formula C17H13N3O3S2 B2599530 N-(2-furylmethyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide CAS No. 1114613-56-7](/img/structure/B2599530.png)
N-(2-furylmethyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-furylmethyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide” is a compound that belongs to the class of thiazoloquinazoline . It is a derivative of thiazolo[2,3-b]quinazoline .
Synthesis Analysis
The synthesis of this compound involves the use of thiazolo[2,3-b]quinazoline-3,6(5H,7H)-dione derivatives as efficient starting materials . The synthesis process involves a specific route for the formation of novel benzo[4,5]thiazolo[2,3-b]quinazoline derivatives . The synthesis of thiazolo[2,3-b]quinazoline and thiazolo[3,2-a]pyrimidine demonstrated that the addition of pyrimidinone to alkylacetylenic ester and then cyclization of intermediate compounds is a feasible method for the synthesis of fused oxo-thiazoles .Molecular Structure Analysis
The molecular structure of this compound was confirmed by elemental analysis and spectral IR, 1H NMR, and 13C NMR . The compound is part of a class of molecules that have been investigated in silico, combining 3D-QSAR study, drug-likeness, ADMET properties, and molecular docking .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of 2-phenyldihydrophthalazinedione with alkyne using [{RuCl2(p-cymene)}2] as the catalyst and Cu(OAc)2·H2O as the additive . Another reaction involves the treatment of cyclohexanone or cyclopentanone with aromatic aldehyde and thiourea in the presence of modified montmorinollite nanostructure or HCl as a catalyst under heating and solvent-free conditions .Aplicaciones Científicas De Investigación
Implications in Medicinal Chemistry
Quinazoline derivatives, including N-(2-furylmethyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide, are significant in medicinal chemistry due to their broad spectrum of biological activities. Research indicates that these compounds are part of a wider class of fused heterocycles found in over 200 naturally occurring alkaloids. Their stability and potential as medicinal agents have led to extensive studies aiming to harness their antibacterial properties against pathogens like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli (Tiwary et al., 2016).
Optoelectronic Material Applications
Beyond medicinal applications, quinazoline derivatives have been explored for their potential in optoelectronic materials. Their incorporation into π-extended conjugated systems is valuable for creating novel materials with electroluminescent properties. This research has opened avenues for utilizing these compounds in organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. Additionally, arylvinylsubstituted quinazolines show promise as structures for nonlinear optical materials and colorimetric pH sensors, highlighting the versatility and wide-ranging applications of these compounds beyond pharmaceuticals (Lipunova et al., 2018).
Synthetic Methodologies
The synthesis of quinazoline derivatives, including complex molecules like N-(2-furylmethyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide, involves multi-component synthetic strategies that are eco-friendly, mild, and atom-efficient. These methodologies have evolved to support the efficient creation of quinazoline skeletons, contributing to the development of compounds with enhanced biological and optoelectronic properties. This area of research underscores the ongoing interest in quinazoline derivatives as promising candidates for novel applications across various fields (Faisal & Saeed, 2021).
Mecanismo De Acción
Direcciones Futuras
The future directions for this compound could involve further studies on its biological activities. For instance, the antifungal and antioxidant activities of thiazoloquinazoline derivatives have been revealed, indicating potential applications in these areas . Additionally, the compound’s potential as a PCAF inhibitor suggests possible applications in cancer treatment .
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-7-methyl-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S2/c1-9-4-5-12-11(7-9)15(21)19-14-13(25-17(24)20(12)14)16(22)18-8-10-3-2-6-23-10/h2-7H,8H2,1H3,(H,18,22)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDQYGKCDEVWLSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N3C(=C(SC3=S)C(=O)NCC4=CC=CO4)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

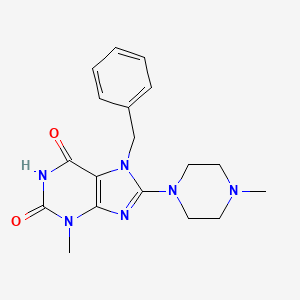
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)pyrazine-2-carboxamide](/img/structure/B2599452.png)
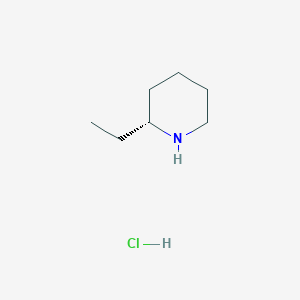
![5-[(2-Nitrophenoxy)methyl]thiophene-2-carboxylic acid](/img/structure/B2599454.png)
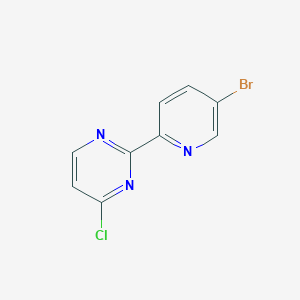

![5-[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2599457.png)
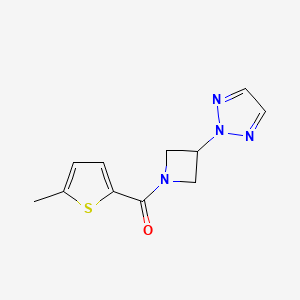
![9-(3,5-dimethylphenyl)-1-methyl-3-(2-piperidin-1-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2599460.png)
![(3,4-difluorophenyl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2599461.png)

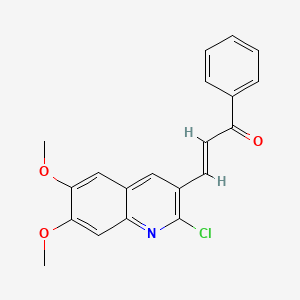
![8-(4-Ethoxybenzoyl)-6-[(4-methylphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2599468.png)
